(4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzylidene group attached to an oxazolone ring, with a methylsulfanyl substituent on the benzylidene moiety
Preparation Methods
The synthesis of (4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3-phenyl-1,2-oxazol-5(4H)-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
(4Z)-4-[4-(methylsulfanyl)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the benzylidene or oxazolone rings, leading to variations in their chemical and biological properties.
Benzylidene derivatives: These compounds have a benzylidene group attached to various heterocyclic rings, such as oxazolone, thiazolone, or imidazolone, and exhibit diverse biological activities.
Oxazolone derivatives: These compounds contain an oxazolone ring and are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C17H13NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2S/c1-21-14-9-7-12(8-10-14)11-15-16(18-20-17(15)19)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
AOZSYCFAFQYRPY-PTNGSMBKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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